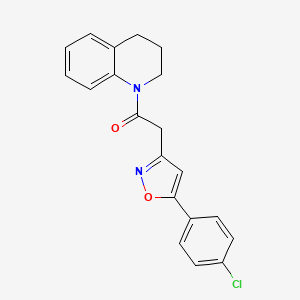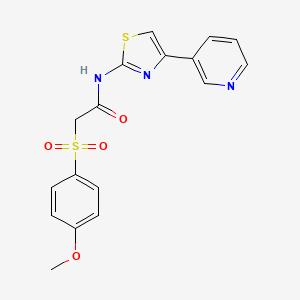
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, a pyridinyl group, and a thiazolyl group
Vorbereitungsmethoden
The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through a condensation reaction between a suitable thioamide and α-haloketone.
Introduction of the pyridinyl group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the thiazole ring.
Attachment of the methoxyphenyl group: This can be done via a sulfonylation reaction, where a methoxyphenyl sulfonyl chloride reacts with the intermediate compound.
Final acetamide formation:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or thiazolyl rings, where nucleophiles like amines or alkoxides replace existing substituents.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents like dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
Sulfonylureas: These compounds also contain a sulfonyl group and are known for their use as antidiabetic agents.
Thiazole derivatives: Compounds with a thiazole ring are widely studied for their biological activities, including antimicrobial and anticancer properties.
Pyridine derivatives: These compounds are known for their diverse chemical properties and applications in pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-13-4-6-14(7-5-13)26(22,23)11-16(21)20-17-19-15(10-25-17)12-3-2-8-18-9-12/h2-10H,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWFDAFVJQWDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
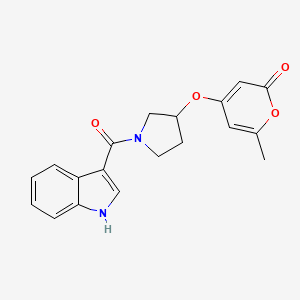
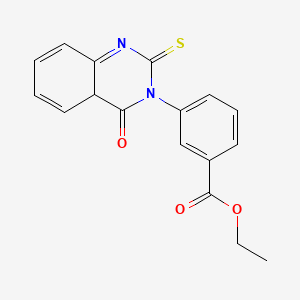
![Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate](/img/structure/B2589164.png)
![[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B2589165.png)
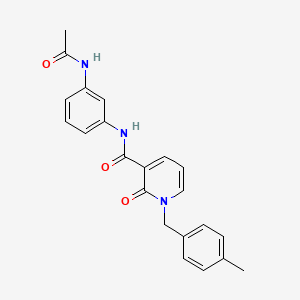
![1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2589167.png)
![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2589168.png)
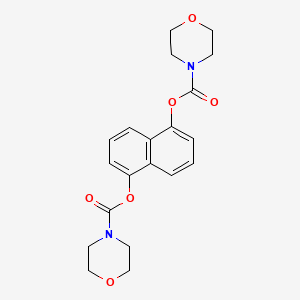
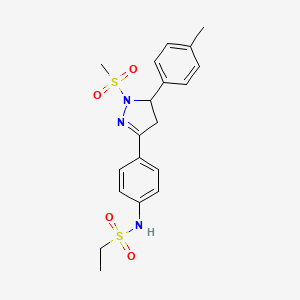


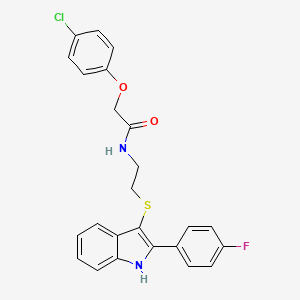
![3-[5-(4-Bromophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2589182.png)
